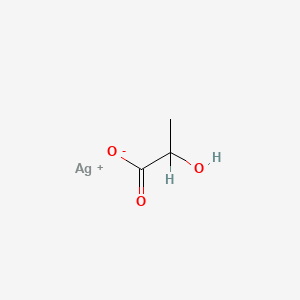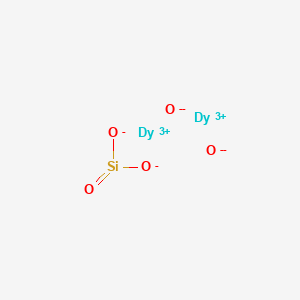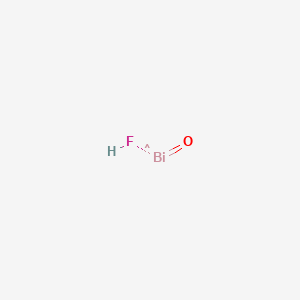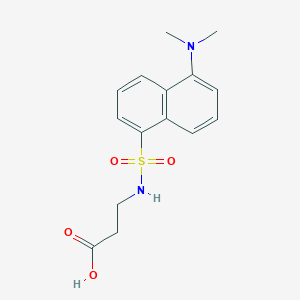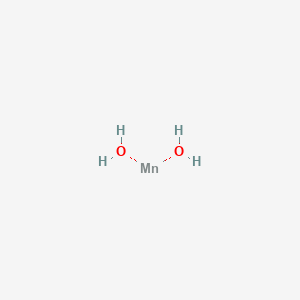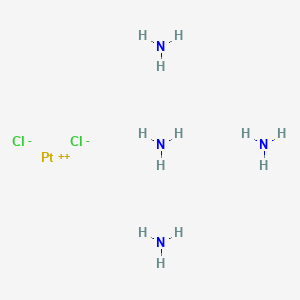
MÉTATUNGSTATE D'AMMONIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium metatungstate is a chemical compound with the formula (NH₄)₆[H₂W₁₂O₄₀]·xH₂O. It is a white crystalline powder that is highly soluble in water. This compound is an important intermediate in the hydrometallurgical processing of tungsten and is widely used in various industrial applications, including the production of tungsten catalysts, tungsten oxides, and other tungsten compounds .
Applications De Recherche Scientifique
Ammonium metatungstate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing tungsten catalysts for various reactions, including oxidation, hydroxylation, hydrogenation, and polymerization
Biology and Medicine: Utilized in the preparation of high-purity tungsten compounds for medical diagnostics and imaging.
Industry: Employed in the production of tungsten oxides, which are used as catalysts, photocatalysts, gas sensors, and chromogenic materials
Mécanisme D'action
Target of Action
Ammonium metatungstate (AMT) primarily targets the formation of various tungsten compounds. It is a significant precursor for the preparation of tungsten oxides, metal tungstates, tungsten carbides, and tungsten metal . These compounds have diverse applications in various industries, including their use as catalysts, photocatalysts, gas sensors, chromogenic materials, hard components in cutting and drilling tools, and key elements in the lighting industry .
Mode of Action
AMT interacts with its targets through a process of thermal decomposition. This process involves several steps in an inert atmosphere :
Biochemical Pathways
The biochemical pathways affected by AMT primarily involve the formation and decomposition of tungstate anions. In aqueous solution and depending on the pH value, different species with tungsten(VI) in an anionic moiety can exist . The metatungstate anion is stable under acidic conditions and can be obtained from the paratungstate anion .
Pharmacokinetics
The pharmacokinetics of AMT are largely determined by its thermal decomposition properties. The compound undergoes a series of transformations when heated, ultimately resulting in the formation of various tungsten compounds . .
Result of Action
The result of AMT’s action is the formation of various tungsten compounds, which have wide-ranging industrial applications. For instance, it can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose . Additionally, it can also be used to prepare tungsten oxide thin films by chemical vapor deposition method .
Action Environment
The action of AMT is influenced by environmental factors such as temperature and pH. Its thermal decomposition process is temperature-dependent . Moreover, the formation of the metatungstate anion from the paratungstate anion is pH-dependent . Therefore, both temperature and pH play crucial roles in influencing the action, efficacy, and stability of AMT.
Analyse Biochimique
Biochemical Properties
It is known that AMT can be used to prepare various tungsten oxide nanostructures by annealing . These tungsten oxides can be used as catalysts , indicating that AMT may interact with enzymes and other biomolecules in biochemical reactions.
Cellular Effects
Given its use in the preparation of tungsten oxides, which can act as catalysts , it is plausible that AMT could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its thermal decomposition involves several steps, including the release of crystal water, formation of an amorphous phase, and transformation into more stable forms of tungsten oxide . These transformations could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The thermal behavior of AMT reveals a quick dehydration, with AMT transforming into various forms of tungsten oxide over time . This suggests that the effects of AMT could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium metatungstate can be synthesized through the polycondensation of ammonium tungstate solutions. The process involves dissolving ammonium tungstate in water and then evaporating the solution to obtain ammonium metatungstate crystals .
Industrial Production Methods: One common industrial method for producing ammonium metatungstate involves the hydrometallurgical processing of tungsten ores such as wolframite. The ore is leached with a mixture of sulfuric and phosphoric acids under controlled conditions to dissolve the tungsten. The resulting solution is then purified and evaporated to obtain high-purity ammonium metatungstate .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium metatungstate undergoes various chemical reactions, including oxidation, reduction, and thermal decomposition.
Common Reagents and Conditions:
Oxidation: Ammonium metatungstate can be oxidized to form tungsten oxides under controlled conditions.
Reduction: It can be reduced to tungsten metal using hydrogen gas at high temperatures.
Thermal Decomposition: When heated, ammonium metatungstate decomposes to form tungsten trioxide (WO₃), ammonia (NH₃), and water (H₂O)
Major Products:
Tungsten Trioxide (WO₃): Formed during thermal decomposition.
Tungsten Metal: Obtained through reduction with hydrogen gas.
Ammonia and Water: By-products of thermal decomposition
Comparaison Avec Des Composés Similaires
Ammonium Paratungstate: (NH₄)₁₀[H₂W₁₂O₄₂]·xH₂O
Ammonium Orthotungstate: (NH₄)₂WO₄
Comparison:
Solubility: Ammonium metatungstate is more water-soluble compared to ammonium paratungstate and ammonium orthotungstate.
Thermal Behavior: The thermal decomposition of ammonium metatungstate is similar to that of ammonium paratungstate, but it lacks the dry ammonia evolution observed in ammonium paratungstate.
Applications: While all three compounds are used in the production of tungsten oxides and other tungsten compounds, ammonium metatungstate is particularly favored for preparing tungsten oxide nanostructures due to its high solubility
Ammonium metatungstate stands out due to its unique properties and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
Propriétés
Numéro CAS |
12028-48-7 |
|---|---|
Formule moléculaire |
H26N6O40W12 |
Poids moléculaire |
2956.3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


